1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions. For example, methoxylation can be achieved using methanol and a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the reduction of pyridine derivatives.
Coupling Reactions: The final step involves coupling the pyridine and piperidine rings through a suitable linker, such as ethanone, using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides, amines, or alkyl groups.
Scientific Research Applications
1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of piperidine and pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can enhance binding affinity and specificity to these targets. The piperidine ring may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxypyridin-3-yl)ethanone
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
Uniqueness
1-(2-(6-Methoxy-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can enhance its chemical reactivity and biological activity. The combination of the piperidine and pyridine rings also provides a versatile scaffold for further functionalization and derivatization .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[2-(6-methoxy-5-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-12(9-15-14(10)18-3)13-6-4-5-7-16(13)11(2)17/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
IVWJMJJBNYKLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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